Volixibat potassium

Description

Role of the Apical Sodium-Dependent Bile Acid Transporter (ASBT/IBAT) in Enterohepatic Circulation

The enterohepatic circulation is a critical physiological process responsible for maintaining the body's pool of bile acids, which are essential for the digestion and absorption of fats and fat-soluble vitamins. nih.govyoutube.com The Apical Sodium-Dependent Bile Acid Transporter (ASBT), encoded by the SLC10A2 gene, is a key protein in this circuit. wikipedia.orgmdpi.com

ASBT is predominantly expressed on the apical membrane of enterocytes in the terminal ileum. researchgate.netnih.govnih.gov Its primary function is to mediate the initial uptake of bile acids from the intestinal lumen back into the bloodstream. wikipedia.orgnih.gov This transporter is responsible for the reabsorption of approximately 95% of bile acids, which are then transported back to the liver via the portal vein. youtube.comresearchgate.netnih.govresearchgate.netnih.gov This process is highly efficient, ensuring that the bile acid pool is maintained and recycled multiple times a day. youtube.comnih.gov

The transporter functions as a symporter, coupling the uptake of bile acids to the transport of sodium ions in a 2:1 sodium-to-bile acid stoichiometry. researchgate.netnih.gov It has a high affinity for both conjugated and unconjugated bile acids. researchgate.netsolvobiotech.com Inherited mutations in the gene encoding ASBT can lead to primary bile acid malabsorption, highlighting its crucial role in intestinal bile acid reabsorption. nih.gov

Once inside the enterocytes, bile acids are shuttled across the cell and exported across the basolateral membrane by the heteromeric Organic Solute Transporter, OSTα-OSTβ, into the portal circulation. nih.gov From the portal blood, they are efficiently cleared by hepatocytes via the Na+-taurocholate cotransporting polypeptide (NTCP) to complete the cycle. nih.govnih.gov This tightly regulated transport system ensures a continuous supply of bile acids for digestive processes while protecting the body from their potentially toxic accumulation. nih.govnih.gov

Theoretical Rationale for ASBT/IBAT Inhibition in Modulating Bile Acid Homeostasis

The central role of ASBT/IBAT in the enterohepatic circulation makes it an attractive therapeutic target for modulating bile acid homeostasis. nih.govlcgdbzz.org The rationale for inhibiting this transporter is based on interrupting the reabsorption of bile acids from the intestine, thereby increasing their fecal excretion. nih.govnih.govdrugbank.com This therapeutic approach, employed by compounds such as volixibat (B1684035), triggers a cascade of metabolic changes. plos.orgdrugbank.com

By blocking ASBT-mediated reuptake, the return of bile acids to the liver is reduced. drugbank.comyoutube.com This decrease in returning bile acids lessens the feedback inhibition on the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in the synthesis of bile acids from cholesterol. nih.govresearchgate.netnih.gov Consequently, the liver increases its production of new bile acids to replenish the pool. nih.govnih.gov

This increased synthesis of bile acids creates a higher demand for cholesterol within the liver. youtube.comahajournals.org To meet this demand, the liver upregulates the expression of low-density lipoprotein (LDL) receptors on its surface, which enhances the clearance of LDL cholesterol from the bloodstream. nih.govahajournals.org This mechanism forms the basis for the cholesterol-lowering effects observed with ASBT inhibitors. ahajournals.orgkarger.com

Furthermore, the increased concentration of bile acids in the colon due to malabsorption can stimulate the secretion of water and electrolytes, leading to increased colonic motility. youtube.comnih.gov The altered bile acid signaling in the gut can also lead to the release of certain gut hormones, such as glucagon-like peptide-1 (GLP-1), which can have beneficial effects on glucose metabolism. karger.comelsevier.es

A study in Ldlr-/-.Leiden mice fed a high-fat diet investigated the effects of volixibat. The findings demonstrated a dose-dependent increase in the total amount of bile acid in the feces, consistent with the mechanism of ASBT inhibition. plos.orgnih.gov

| Volixibat Dose | Mean Fecal Bile Acid at Week 12 (μmol/100 g mouse/day) |

|---|---|

| High-Fat Diet Control | 3.15 ± 0.64 |

| 30 mg/kg | 8.21 ± 1.78 |

This interruption of enterohepatic circulation and the subsequent physiological responses provide a strong theoretical basis for the use of ASBT/IBAT inhibitors in managing a variety of metabolic and liver-related disorders. nih.govdrugbank.com

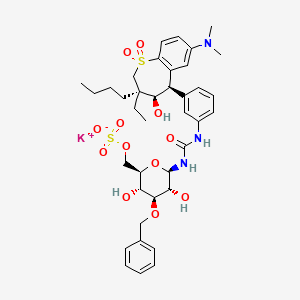

Structure

2D Structure

Properties

CAS No. |

1431935-92-0 |

|---|---|

Molecular Formula |

C38H50KN3O12S2 |

Molecular Weight |

844.0 g/mol |

IUPAC Name |

potassium;[(2R,3R,4S,5R,6R)-6-[[3-[(3S,4R,5R)-3-butyl-7-(dimethylamino)-3-ethyl-4-hydroxy-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-5-yl]phenyl]carbamoylamino]-3,5-dihydroxy-4-phenylmethoxyoxan-2-yl]methyl sulfate |

InChI |

InChI=1S/C38H51N3O12S2.K/c1-5-7-18-38(6-2)23-54(46,47)30-17-16-27(41(3)4)20-28(30)31(35(38)44)25-14-11-15-26(19-25)39-37(45)40-36-33(43)34(51-21-24-12-9-8-10-13-24)32(42)29(53-36)22-52-55(48,49)50;/h8-17,19-20,29,31-36,42-44H,5-7,18,21-23H2,1-4H3,(H2,39,40,45)(H,48,49,50);/q;+1/p-1/t29-,31-,32-,33-,34+,35-,36-,38-;/m1./s1 |

InChI Key |

CJMKTEIIPMBTJB-DXFHJFHKSA-M |

Isomeric SMILES |

CCCC[C@@]1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC(=CC=C3)NC(=O)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COS(=O)(=O)[O-])O)OCC5=CC=CC=C5)O)CC.[K+] |

Canonical SMILES |

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC(=CC=C3)NC(=O)NC4C(C(C(C(O4)COS(=O)(=O)[O-])O)OCC5=CC=CC=C5)O)CC.[K+] |

Origin of Product |

United States |

Nomenclature and Research Designations of Volixibat Potassium

Common Research Designations

During its development, Volixibat (B1684035) potassium has been associated with multiple research codes and synonyms, reflecting its progression from early-stage research to clinical trials. These designations are crucial for identifying the compound accurately in scientific publications and regulatory submissions. Key research designations include:

SHP626 : This code was frequently used by Shire Human Genetic Therapies, Inc., the original sponsor of the compound's development. nih.govmedkoo.comdrugbank.comncats.iodrugbank.comwikipedia.orgnih.govhra.nhs.ukmedchemexpress.comclinicaltrials.gov

LUM002 : Another prominent designation used during its research and development, often appearing alongside SHP626. medkoo.comdrugbank.comncats.iodrugbank.comnih.govclinicaltrials.govmedkoo.comprobechem.comorpha.net

SAR-548304 : This identifier has also been associated with Volixibat in various research contexts. medkoo.commedkoo.comprobechem.comorpha.net

UNII-YWU8J6O8J0 : A Unique Ingredient Identifier assigned by the FDA, serving as a standardized identifier. nih.govdrugbank.comchemsrc.comama-assn.org

UNII-17D5LDM09J : Another UNII code associated with specific forms of the compound, such as the monoethanolate monohydrate. medkoo.com

VLX : A shorter sponsor code used in clinical trial registrations. clinicaltrialsregister.eu

USAN (United States Adopted Name) : Volixibat potassium is the USAN name for the compound. nih.govama-assn.org

INN (International Nonproprietary Name) : Volixibat is the INN for the compound. wikipedia.orgorpha.net

These various designations highlight the compound's journey through preclinical and clinical evaluation, with each identifier playing a role in its scientific and regulatory documentation.

| Common Designation | Type of Designation | Source(s) |

| SHP626 | Research Code | nih.govmedkoo.comdrugbank.comncats.iodrugbank.comwikipedia.orgnih.govhra.nhs.ukmedchemexpress.comclinicaltrials.gov |

| LUM002 | Research Code | medkoo.comdrugbank.comncats.iodrugbank.comnih.govclinicaltrials.govmedkoo.comprobechem.comorpha.net |

| SAR-548304 | Research Code | medkoo.commedkoo.comprobechem.comorpha.net |

| UNII-YWU8J6O8J0 | FDA Unique Ingredient Identifier | nih.govdrugbank.comchemsrc.comama-assn.org |

| UNII-17D5LDM09J | FDA Unique Ingredient Identifier | medkoo.com |

| VLX | Sponsor Code (Clinical Trials) | clinicaltrialsregister.eu |

| This compound | USAN (United States Adopted Name) | nih.govama-assn.org |

| Volixibat | INN (International Nonproprietary Name) | wikipedia.orgorpha.net |

Molecular and Biochemical Mechanism of Action of Volixibat Potassium

Selective Inhibition of Ileal Bile Acid Transporter (ASBT/IBAT)

Volixibat (B1684035) potassium functions as a potent and selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT) patsnap.comdrugbank.comnih.govdrugbank.comwikipedia.orgbham.ac.ukresearchgate.netsolvobiotech.com. ASBT is a transmembrane protein predominantly expressed on the brush border membrane of enterocytes in the terminal ileum drugbank.comnih.govwikipedia.orgsolvobiotech.com. Its primary physiological role is the active reabsorption of bile acids from the intestinal lumen back into the portal circulation, thereby facilitating their enterohepatic recirculation drugbank.comnih.govdrugbank.comwikipedia.orgsolvobiotech.com. By blocking the function of ASBT, volixibat effectively prevents the uptake of bile acids in the ileum solvobiotech.commirumpharma.com.

Disruption of Enterohepatic Bile Acid Recirculation

The inhibition of ASBT by volixibat leads to a significant disruption of the enterohepatic circulation of bile acids patsnap.comdrugbank.comnih.govdrugbank.comwikipedia.orgbham.ac.ukresearchgate.net. Normally, after being secreted into the duodenum to aid in fat digestion, the majority of bile acids are reabsorbed in the ileum and returned to the liver via the portal vein. By preventing this reabsorption, volixibat reduces the amount of bile acids returning to the liver, thereby altering the bile acid pool size and composition that reaches the liver nih.govbham.ac.ukmirumpharma.com.

Influence on Fecal Bile Acid Excretion

A direct consequence of ASBT inhibition is the increased excretion of bile acids in the feces nih.govsolvobiotech.commirumpharma.comnih.govplos.orgbiospace.comresearchgate.net. When bile acid reabsorption is blocked in the ileum, a greater proportion of bile acids remains in the intestinal lumen and is eliminated from the body in the stool. This effect has been demonstrated in preclinical and clinical studies.

Table 1: Effect of Volixibat on Fecal Bile Acid Excretion

| Study Population/Model | Treatment Group | Fecal Bile Acid Excretion (μmol/unit) | Notes |

| Ldlr-/-.Leiden mice | Volixibat (30 mg/kg) | 8.21 ± 1.78 (at week 12) | Increased from baseline (3.15 ± 0.64) nih.govplos.org |

| Healthy Volunteers (HVs) | Placebo (Day 28) | 386.93 (μmol/24h) | researchgate.net |

| Healthy Volunteers (HVs) | Volixibat (Day 28) | 643.73–1239.3 (μmol/24h) | ~1.6–3.2 fold increase vs. placebo researchgate.net |

| Patients with T2DM | Placebo (Day 28) | 220.00 (μmol/24h) | researchgate.net |

| Patients with T2DM | Volixibat (Day 28) | 1786.0 (μmol/24h) | ~8 fold increase vs. placebo researchgate.net |

Stimulation of Hepatic Bile Acid Synthesis Pathways

Upregulation of Cholesterol 7α-Hydroxylase (Cyp7a1) Expression

Cholesterol 7α-hydroxylase (CYP7A1) is the rate-limiting enzyme in the classical pathway of bile acid synthesis genecards.orgmdpi.com. By inhibiting ASBT and increasing fecal bile acid losses, volixibat treatment leads to a reduction in the negative feedback exerted by bile acids on CYP7A1 expression, which is a mechanism by which CYP7A1 is upregulated mdpi.com. Preclinical studies in mice have shown that volixibat treatment upregulates Cyp7a1 mRNA expression, with increases ranging from 1.9-fold to 2.4-fold across different dose groups nih.govtno.nl. This upregulation is consistent with the stimulation of hepatic bile acid synthesis.

Impact on Bile Acid Synthesis Biomarkers (e.g., 7α-hydroxy-4-cholesten-3-one, C4)

The stimulation of hepatic bile acid synthesis is often reflected in the levels of specific biomarkers. 7α-hydroxy-4-cholesten-3-one (C4) is a key intermediate in bile acid synthesis and a recognized biomarker for CYP7A1 activity patsnap.comnih.govbham.ac.ukbiospace.comresearchgate.networktribe.comnih.govresearchgate.net. Clinical studies with volixibat have demonstrated an increase in serum C4 levels, indicating enhanced bile acid production patsnap.comresearchgate.networktribe.comnih.govresearchgate.net.

Table 2: Effect of Volixibat on Serum C4 Levels (Biomarker of Bile Acid Synthesis)

| Study Population | Timepoint | Treatment | Change in Serum C4 (ng/mL) | Notes |

| Patients with NASH | Week 24 | Volixibat | +38.5 [SD 53.18] | Increased from baseline patsnap.comworktribe.comnih.govresearchgate.net |

| Healthy Volunteers (HVs) | Day 28 | Volixibat | ~1.3–5.3-fold increase | From baseline researchgate.net |

| Patients with T2DM | Day 28 | Volixibat | ~twofold increase | From baseline researchgate.net |

These findings collectively illustrate that volixibat potassium's mechanism of action involves the direct inhibition of ASBT, leading to increased fecal bile acid excretion, disruption of enterohepatic recirculation, and subsequent stimulation of hepatic bile acid synthesis, as evidenced by CYP7A1 upregulation and increased C4 levels patsnap.comdrugbank.comnih.govdrugbank.comwikipedia.orgbham.ac.ukresearchgate.netsolvobiotech.commirumpharma.comnih.govplos.orgbiospace.comresearchgate.netgenecards.orgmdpi.comtno.nlnih.gov.

Compound Name List:

this compound

Apical sodium-dependent bile acid transporter (ASBT)

Ileal bile acid transporter (IBAT)

Bile acids (BAs)

Cholesterol

Cholesterol 7α-hydroxylase (CYP7A1)

7α-hydroxy-4-cholesten-3-one (C4)

Cholic acid (CA)

Chenodeoxycholic acid (CDCA)

Deoxycholic acid (DCA)

Glycine

Hyodeoxycholic acid (HDCA)

Lithocholic acid (LCA)

Muricholic acid (MCA)

Ursodeoxycholic acid (UDCA)

Taurochenodeoxycholic acid (TCDCA)

Taurodeoxycholic acid (TDCA)

Taurocholic acid (TCA)

α-muricholic acid (α-MCA)

ω-muricholic acid (ω-MCA)

Hepatic triglycerides

Cholesteryl esters

Preclinical Pharmacological Investigations of Volixibat Potassium

In Vivo Animal Models for Investigating Bile Acid Metabolism

Preclinical evaluation of volixibat's effects on bile acid and lipid metabolism has utilized established in vivo animal models that replicate key aspects of human metabolic diseases. nih.govnih.gov These models are crucial for understanding the compound's mechanism of action and its potential physiological impacts in a complex biological system before human trials. nih.govyoutube.com A key study investigated the effects of volixibat (B1684035) over a 24-week period in a model designed to develop features of non-alcoholic steatohepatitis (NASH). nih.govnih.gov

The Ldlr-/-.Leiden mouse model has been employed to assess the efficacy of volixibat. nih.govnih.gov This genetically modified strain lacks the low-density lipoprotein receptor (Ldlr), making it susceptible to developing diet-induced hypercholesterolemia and atherosclerosis. This model is particularly relevant for studying compounds that modulate lipid and bile acid metabolism, as it mimics human-like lipoprotein profiles and pathologies when challenged with a specific diet. nih.gov

To induce a disease state relevant to NASH, Ldlr-/-.Leiden mice were fed a high-fat diet (HFD). nih.govnih.gov This dietary intervention causes metabolic perturbations, including the accumulation of hepatic lipids (triglycerides and cholesteryl esters) and the development of hepatocyte hypertrophy. nih.govnih.govplos.org The use of an HFD in conjunction with the Ldlr-/-.Leiden genetic background creates a robust model for investigating the potential of therapeutic agents like volixibat to attenuate the features of metabolic liver disease. nih.govnih.gov

Effects on Hepatic Bile Acid Profiles and Pool Size

Consistent with its mechanism of action as an ASBT inhibitor, volixibat demonstrated a significant impact on bile acid circulation in preclinical models. nih.gov Treatment was associated with a dose-dependent increase in the total amount of bile acids excreted in the feces. nih.govplos.org This effect was observed at week 12 of the study and was sustained through week 22, confirming target engagement and the interruption of bile acid reabsorption. nih.govplos.org While the HFD led to an increase in total plasma bile acid concentrations, volixibat treatment did not significantly alter total levels but did modify the profile of specific circulating bile acid species. plos.orgplos.org The increase in fecal bile acid excretion stimulates the liver to replenish the bile acid pool, a process that consumes cholesterol. nih.govplos.org This is supported by findings in human studies where volixibat administration led to an increase in serum 7α-hydroxy-4-cholesten-3-one (C4), a biomarker for bile acid synthesis. nih.gov

Table 1: Effect of Volixibat on Fecal Bile Acid Excretion in HFD-fed Ldlr-/-.Leiden mice Data represents mean ± SEM at week 12.

| Treatment Group | Baseline (μmol/100g/day) | Week 12 (μmol/100g/day) |

|---|---|---|

| HFD Control | 3.15 ± 0.64 | - |

This table is based on data reported in preclinical studies. nih.govplos.org

Modulation of Hepatic Lipid Metabolism in Preclinical Systems

In preclinical studies, volixibat demonstrated beneficial effects on hepatic lipid accumulation induced by a high-fat diet. nih.govnih.gov At the highest dose tested, volixibat significantly attenuated the HFD-induced increase in both hepatic triglyceride and cholesteryl ester levels. nih.govplos.org Furthermore, while there were no significant differences in hepatic free cholesterol among the groups, the levels in volixibat-treated mice were comparable to those in the healthy chow-fed control group. plos.org

Table 2: Preclinical Effects of Volixibat on Hepatic and Plasma Lipids

| Parameter | Effect of High-Fat Diet (HFD) | Effect of Volixibat Treatment |

|---|---|---|

| Hepatic Triglycerides | Significantly Increased | Significantly Attenuated Increase nih.govplos.org |

| Hepatic Cholesteryl Esters | Significantly Increased | Significantly Attenuated Increase nih.govplos.org |

This table summarizes findings from studies in HFD-fed Ldlr-/-.Leiden mice.

Gene Expression Profiling and Upstream Regulator Analysis in Preclinical Studies

To elucidate the molecular mechanisms underlying the observed metabolic benefits, gene expression profiling and upstream regulator analysis were performed in preclinical liver samples. nih.govnih.gov The analysis revealed that the high-fat diet had an inhibitory effect on several key metabolic master regulators. nih.gov Treatment with volixibat was found to reverse this HFD-induced inhibition. nih.govnih.gov The identified upstream regulators that were positively modulated by volixibat are central to controlling lipid and energy metabolism. nih.govnih.gov

Table 3: Key Upstream Regulators Modulated by Volixibat in Preclinical Liver Samples

| Upstream Regulator | Biological Function | Effect of Volixibat |

|---|---|---|

| PGC-1β (Peroxisome proliferator-activated receptor-γ coactivator-1β) | Master regulator of energy metabolism | Reversed HFD-induced inhibition nih.govnih.gov |

| Insr (Insulin receptor) | Key component of insulin (B600854) signaling pathway | Reversed HFD-induced inhibition nih.govnih.gov |

This table is based on upstream regulator analysis from a study in HFD-fed Ldlr-/-.Leiden mice. nih.govnih.gov

The Farnesoid X Receptor (FXR) is a critical nuclear receptor that functions as a primary sensor for bile acids and plays a central role in regulating their synthesis and transport. nih.govmdpi.com Activation of FXR by bile acids typically leads to feedback inhibition of bile acid synthesis through the induction of target genes like the small heterodimer partner (SHP). mdpi.com While the mechanism of volixibat directly impacts bile acid circulation, the reported gene expression profiling in the key preclinical study focused on the reversal of HFD-induced effects on metabolic master regulators such as PGC-1β, the insulin receptor, and SREBP-2. nih.govnih.gov

Application of Transcriptomics-Based Approaches to Bile Acid Regulation

Transcriptomics, the study of the complete set of RNA transcripts produced by the genome, has been instrumental in elucidating the molecular mechanisms by which volixibat potassium modulates bile acid regulation. Preclinical studies, particularly in mouse models, have utilized gene profiling and transcriptomics-based upstream regulator analysis to understand the effects of apical sodium-dependent bile acid transporter (ASBT) inhibition by volixibat. nih.govplos.org

The decreased return of bile acids to the liver and subsequent reduced activation of the farnesoid X receptor (FXR) in the ileum results in lower production of Fibroblast Growth Factor 19 (FGF19 in humans, Fgf15 in mice). frontiersin.org FGF19 normally acts as a potent inhibitor of Cyp7a1 expression. frontiersin.org By reducing this inhibitory signal, ASBT inhibition by volixibat effectively upregulates bile acid production. frontiersin.org

Gene profiling also revealed that volixibat could reverse the inhibitory effects of a high-fat diet on several metabolic master regulators. plos.orgnih.gov This suggests a broader impact on hepatic metabolism beyond bile acid synthesis alone.

The table below summarizes the key findings from the transcriptomic analysis in the HFD-fed Ldlr-/-.Leiden mouse model.

Table 1: Effect of Volixibat on Key Metabolic Gene Regulators in a Preclinical Model

| Gene/Regulator | Function | Observed Effect of High-Fat Diet (HFD) | Observed Effect of Volixibat Treatment | Citation |

|---|---|---|---|---|

| Cyp7a1 | Rate-limiting enzyme in bile acid synthesis | - | Increased expression | nih.gov |

| Cyp7a1 Activity | Bile acid synthesis rate | - | Predicted increase | nih.gov |

| Peroxisome proliferator-activated receptor-γ coactivator-1β (Ppargc1b) | Metabolic master regulator | Inhibited | Reversed inhibition | plos.orgnih.gov |

| Insulin receptor (Insr) | Metabolic master regulator | Inhibited | Reversed inhibition | plos.orgnih.gov |

| Sterol regulatory element-binding transcription factor 2 (Srebf2) | Metabolic master regulator | Inhibited | Reversed inhibition | plos.orgnih.gov |

These transcriptomics-based findings provide a molecular-level confirmation of volixibat's mechanism of action. By inhibiting ASBT, volixibat increases fecal bile acid excretion, which in turn triggers a transcriptomic shift in the liver to upregulate bile acid synthesis from cholesterol. nih.govtaylorandfrancis.com This was substantiated by direct measurement in preclinical models, where volixibat treatment was associated with a significant, dose-dependent increase in the total amount of bile acid found in feces. nih.govplos.org

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

Systemic Bioavailability Characteristics

The design of volixibat as a minimally absorbed inhibitor of the apical sodium-dependent bile acid transporter (ASBT) is central to its mechanism of action and is confirmed by its pharmacokinetic properties. nih.govplos.orgnih.govmirumpharma.combioworld.commirumpharma.com

Following oral administration, volixibat is minimally absorbed from the gastrointestinal tract. nih.govmirumpharma.com This characteristic is a key feature of the drug, ensuring its activity is primarily localized to the terminal ileum where the ASBT proteins are expressed. drugbank.com Evidence from a human ADME study demonstrated that after a single oral dose of [14C]-volixibat, the vast majority of the administered radioactivity was recovered in the feces, indicating that only a very small fraction of the drug enters systemic circulation. nih.govnih.govresearchgate.net Nonclinical studies in rats and dogs further support this finding, with systemic exposure being minimal after oral administration of pharmacologically relevant doses.

Consistent with its low absorption, plasma exposure to volixibat is exceptionally low. In a study with healthy men, very low concentrations of volixibat, ranging from 0 to 0.179 ng/mL, were observed in plasma for up to 8 hours after a single oral dose. nih.govnih.govresearchgate.net In fact, the plasma concentrations were so low that standard pharmacokinetic parameters could not be calculated. nih.govnih.govresearchgate.net Furthermore, no radioactivity was detected in plasma or whole blood at any sampling point in the [14C]-volixibat study. nih.govnih.gov This is consistent with findings from other studies where plasma concentrations were frequently low or undetectable. mirumpharma.com

| Time Post-Dose | Concentration Range (ng/mL) | Radioactivity Detected in Plasma |

|---|---|---|

| Up to 8 hours | 0–0.179 | None Observed |

Biotransformation and Metabolic Pathways

The metabolic profile of volixibat is straightforward, defined by a lack of significant biotransformation following oral administration. nih.gov

Research indicates that volixibat undergoes negligible metabolism. nih.gov In the human ADME study, analysis of fecal extracts, which contained the vast majority of the recovered dose, showed that the radioactivity corresponded entirely to the unchanged parent compound. nih.govnih.govresearchgate.net This lack of metabolites suggests that volixibat is not significantly altered by metabolic enzymes as it transits through the gastrointestinal tract. nih.gov While some in vitro studies have suggested the potential for slow metabolism via pathways like hydroxylation and demethylation, these findings were not observed in the human clinical study. nih.gov

Given the extremely low to undetectable levels of the compound in plasma, the primary recoverable form of the drug is the unchanged parent compound found in feces. nih.govnih.govresearchgate.net The human radiolabel study confirmed that unchanged volixibat was the only radioactive component detected, solidifying its identity as the principal form of the compound following oral administration. nih.govnih.govresearchgate.net

Excretion Pathways

The elimination of volixibat occurs almost exclusively through a single pathway, consistent with its minimal absorption. nih.govnih.gov

The primary route of excretion for volixibat is via the feces. The human ADME study demonstrated that a mean of 92.3% of the administered radioactive dose was recovered in the feces over 6 days, with a significant portion (69.2%) excreted within the first 24 hours. nih.govnih.govresearchgate.net In stark contrast, urinary excretion was negligible, accounting for a mean of only 0.01% of the total dose. nih.govnih.govresearchgate.net These findings definitively show that volixibat is eliminated from the body almost entirely as an unchanged compound in the feces. nih.govresearchgate.net This excretion profile is also consistent with data from nonclinical studies in rats and dogs, where less than 1% of the administered dose was excreted in urine.

| Excretion Pathway | Mean Total Recovery (% of Administered Dose ± SD) |

|---|---|

| Feces | 92.3 ± 5.25 |

| Urine | 0.01 ± 0.007 |

Pharmacokinetic and Metabolic Profile in Research Models

Excretion Pathways

The excretion of volixibat (B1684035) potassium has been characterized by a distinct profile in research models, with the vast majority of the compound being eliminated through the feces and only a negligible amount detected in the urine. This excretion pattern is a direct consequence of its minimal systemic absorption.

Research findings consistently demonstrate that fecal excretion is the primary route of elimination for volixibat potassium following oral administration. nih.govnih.gov In a Phase 1, open-label study involving healthy male subjects who received a single oral dose of radiolabeled [14C]-volixibat, the vast majority of the administered radioactivity was recovered in the feces. nih.govnih.gov The mean percentage of the total administered dose recovered in feces was 92.3%, with a standard deviation of 5.25%. nih.govnih.gov

A significant portion of this excretion occurred relatively quickly, with a mean of 69.2% of the dose recovered within the first 24 hours post-administration. nih.govnih.gov By 72 hours, an average of 87.6% of the dose had been recovered in the feces. nih.gov Analysis of the fecal samples revealed that unchanged volixibat was the sole radioactive component detected, indicating that the compound is not metabolized after oral administration and is excreted as the parent drug. nih.govnih.gov

This pattern of high fecal excretion is consistent with findings from nonclinical studies. In preclinical research involving rats and dogs, volixibat was also recovered almost entirely in the feces. nih.gov Furthermore, a study in a mouse model of non-alcoholic steatohepatitis (NASH) showed that volixibat treatment significantly increased the total amount of bile acids in the feces, which aligns with its mechanism as an apical sodium-dependent bile acid transporter (ASBT) inhibitor and its primary elimination route via the gastrointestinal tract. plos.orgnih.gov

Table 1: Fecal Excretion of [14C]-Volixibat in Healthy Men

| Time Point | Mean Cumulative Recovery (%) | Standard Deviation (%) |

|---|---|---|

| 24 hours | 69.2 | 33.1 |

| 72 hours | 87.6 | 6.06 |

| Total | 92.3 | 5.25 |

Data from a study involving a single oral dose of [14C]-volixibat 50 mg in healthy men (n=8). nih.govnih.gov

In stark contrast to the high levels of fecal elimination, urinary excretion of this compound is exceptionally low, further underscoring its limited systemic absorption. nih.govnih.gov The same Phase 1 study that quantified fecal excretion also measured the amount of radioactivity recovered in the urine. The mean percentage of the total radioactivity recovered in urine over the study period was a mere 0.01%, with a standard deviation of 0.007%. nih.govnih.gov

In fact, for most participants in the study, radioactivity in the urine was often below the limit of quantitation. nih.gov Only one participant had a minimal, yet detectable, concentration of volixibat in the urine. nih.gov Due to these very low concentrations, pharmacokinetic parameters in urine could not be calculated. nih.gov

These findings in humans are supported by preclinical animal models. Studies in both rats and dogs have shown that less than 1% of the administered dose of volixibat is excreted in the urine, which is consistent with the human data. nih.gov This minimal renal clearance is a key feature of the compound's pharmacokinetic profile, highlighting that it acts locally in the gastrointestinal tract with very little of the drug entering systemic circulation. nih.govmirumpharma.com

Table 2: Urinary Excretion of [14C]-Volixibat in Research Models

| Research Model | Mean Percentage of Dose Excreted in Urine |

|---|---|

| Healthy Men | 0.01% (± 0.007%) |

| Rats | < 1% |

| Dogs | < 1% |

Data compiled from a human Phase 1 study and nonclinical studies. nih.govnih.gov

Advanced Research Methodologies in Volixibat Potassium Studies

Radiotracer Methodologies for Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment

Radiotracer studies have been fundamental in defining the ADME properties of volixibat (B1684035) potassium. A phase 1, open-label study involving healthy men utilized [14C]-labeled volixibat to track its course through the body following a single oral administration. nih.gov

Key findings from this study revealed that volixibat is minimally absorbed, with the parent compound being excreted almost exclusively in the feces and remaining unchanged. nih.gov No radioactivity was detected in plasma or whole blood, and a negligible amount was recovered in urine. nih.govnih.gov The majority of the administered dose was recovered in the feces within the first 24 hours. nih.gov These results are consistent with nonclinical studies in rats and dogs, where systemic exposure to volixibat was also found to be minimal. nih.gov

Quantitative whole-body autoradiography in rats further supported these findings, showing that radioactivity was confined to the gastrointestinal tract and was completely eliminated within 48 hours. nih.gov In vitro studies have indicated that volixibat undergoes slow metabolism, primarily through hydroxylation and demethylation, which aligns with the absence of detectable metabolites in human studies. nih.gov

Chromatographic and Spectrometric Techniques for Compound Quantification (e.g., LC-MS/MS)

The quantification of volixibat and related compounds, such as bile acids, in biological matrices relies heavily on advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This methodology offers high sensitivity and specificity, making it the preferred choice for analyzing complex biological samples. nih.gov

In the ADME study of [14C]-volixibat, low concentrations of the compound (ranging from 0 to 0.179 ng/mL) were detected in plasma for up to 8 hours post-administration, though pharmacokinetic parameters could not be calculated due to these low levels. nih.gov LC-MS/MS is essential for accurately measuring such low concentrations and for the quantitative analysis of bile acids in various samples, including plasma, serum, and liver tissue. nih.govresearchgate.net The technique allows for the simultaneous quantification of multiple bile acids and their conjugates, which is crucial for understanding the pharmacodynamic effects of ASBT inhibitors like volixibat. nih.gov

The development of robust LC-MS/MS methods involves straightforward sample preparation and reversed-phase high-performance liquid chromatography coupled with mass spectrometry, typically using electrospray ionization in negative ion mode. researchgate.net

Molecular Biology Techniques for Gene Expression Analysis (e.g., qPCR, microarrays)

To understand the molecular mechanisms underlying the therapeutic effects of volixibat, molecular biology techniques such as quantitative polymerase chain reaction (qPCR) and microarrays are employed. nih.govnih.govnih.gov These methods allow researchers to analyze changes in gene expression in response to treatment.

In a study using a high-fat diet-fed mouse model, liver gene profiling was conducted to investigate the effects of volixibat. nih.gov The results showed that volixibat treatment reversed the inhibitory effect of the high-fat diet on key metabolic regulators. nih.gov Specifically, the expression of peroxisome proliferator-activated receptor-γ coactivator-1β, the insulin (B600854) receptor, and sterol regulatory element-binding transcription factor 2 was beneficially modulated. nih.gov

These techniques provide a comprehensive view of the transcriptional changes induced by volixibat, offering insights into the pathways through which it exerts its therapeutic effects on conditions like non-alcoholic steatohepatitis (NASH). nih.gov

Histopathological Evaluation and Morphometric Analysis in Animal Studies

Preclinical animal studies are essential for evaluating the efficacy of volixibat, and these often involve detailed histopathological and morphometric analyses. In the Ldlr-/-.Leiden mouse model of NASH, the effects of volixibat on liver histology were a key endpoint. nih.gov

At the highest dose tested, volixibat significantly reduced the high-fat diet-induced increase in hepatocyte hypertrophy. nih.gov Furthermore, the non-alcoholic fatty liver disease activity score (NAS) was significantly lower in mice treated with volixibat compared to the high-fat diet control group. nih.gov These histological findings provide direct evidence of the compound's ability to attenuate liver damage in a relevant disease model.

Advanced Bioinformatic Approaches for Pathway and Upstream Regulator Analysis

To interpret the large datasets generated from gene expression studies, advanced bioinformatic approaches are utilized. nih.gov Tools like Ingenuity Pathway Analysis (IPA) help to identify the biological pathways and upstream regulators that are most significantly affected by volixibat treatment. nih.govdkfz.de

Upstream regulator analysis aims to identify molecules, such as transcription factors or signaling proteins, that could be responsible for the observed changes in gene expression. nih.govresearchgate.net This is achieved by comparing the experimental gene expression data with a large database of known cause-and-effect relationships from the scientific literature. nih.gov By identifying potential upstream regulators, researchers can gain a deeper understanding of the mechanisms of action of volixibat and formulate new hypotheses for further investigation. researchgate.net

Future Directions and Unexplored Research Avenues for Volixibat Potassium

Elucidation of Broader Systemic Impacts of Localized ASBT Inhibition

While Volixibat (B1684035) potassium is designed for localized action within the intestinal lumen, its impact on bile acid recirculation instigates a cascade of systemic effects that are not yet fully understood. Future research must aim to comprehensively map these broader physiological changes.

Preclinical studies have already indicated that the effects of ASBT inhibition extend beyond the gut-liver axis. For instance, in high-fat diet-fed Ldlr-/-.Leiden mice, Volixibat treatment was associated with a significant attenuation of mesenteric white adipose tissue deposition, suggesting an influence on fat distribution and metabolism. Furthermore, gene profiling in these models revealed that Volixibat reversed the inhibitory effect of a high-fat diet on key metabolic regulators, including the insulin (B600854) receptor.

Investigation of Long-Term Effects on Bile Acid Pool Composition and Dynamics in Chronic Models

The primary pharmacodynamic effect of Volixibat is the interruption of bile acid reabsorption, leading to increased fecal excretion and a compensatory increase in hepatic bile acid synthesis from cholesterol. While short-term studies have characterized initial changes, the long-term consequences of sustained ASBT inhibition on the composition and dynamics of the entire bile acid pool require deeper investigation.

A 24-week study in a mouse model of non-alcoholic steatohepatitis (NASH) provided a glimpse into these changes, demonstrating a dose-dependent increase in total fecal bile acids. The study also identified significant shifts in the concentrations of specific bile acid species in both feces and plasma. For example, fecal levels of α-muricholic acid (MCA) increased, while ω-MCA and β-MCA levels decreased with Volixibat treatment. In plasma, concentrations of cholic acid (CA) and its taurine (B1682933) conjugate were reduced, while deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA) levels increased.

These alterations highlight a complex remodeling of the bile acid pool. Future research utilizing chronic, long-term animal models is essential to understand the new steady-state of bile acid metabolism under continuous Volixibat administration. This includes assessing potential adaptations in gut microbiota, which play a crucial role in converting primary to secondary bile acids, and determining how these chronic changes influence signaling pathways regulated by bile acids throughout the body.

Table 1: Changes in Fecal Bile Acid Composition with Volixibat Treatment (Week 22)

| Bile Acid Species | Effect of Volixibat | Significance |

| α-muricholic acid (α-MCA) | Significant Increase | P < 0.05 (high dose) |

| ω-muricholic acid (ω-MCA) | Substantial Decrease | P < 0.01 (all doses) |

| β-muricholic acid (β-MCA) | Significant Decline | P < 0.05 (all doses) |

Research into Potential Novel Mechanisms of Action or Off-Target Biological Interactions

While the primary mechanism of Volixibat is the direct inhibition of ASBT, there is emerging evidence suggesting other potential biological activities that warrant further exploration. The complex downstream effects of altering bile acid homeostasis may engage pathways not immediately obvious from its primary target.

One intriguing finding from a preclinical NASH model was the activation of mediators of mitochondrial biogenesis, specifically estrogen-related receptor alpha (ESRR-α) and peroxisome proliferator-activated receptor-gamma coactivator-1 beta (PGC-1β), following Volixibat treatment. This suggests that Volixibat could promote mitochondrial respiratory and fatty acid oxidation capacity, potentially alleviating metabolic defects associated with NASH pathology. This activation represents a potential novel mechanism of action that is independent of, or complementary to, the direct consequences of ASBT inhibition.

Development and Application of Advanced Preclinical Models for Mechanistic Studies

To fully dissect the mechanisms of action of Volixibat, the use of sophisticated and relevant preclinical models is paramount. While initial studies have utilized models like the high-fat diet-fed Ldlr-/-.Leiden mouse, expanding the repertoire of models will enable a more detailed mechanistic interrogation.

Genetically Engineered Models: The use of whole-body ASBT knockout mice has been instrumental in modeling chronic, systemic ASBT inhibition. Further development of tissue-specific knockout models could help differentiate the effects of ASBT inhibition in the intestine versus other tissues where it might be expressed at low levels. The mdr2 knockout mouse (a model for sclerosing cholangitis) has also been used to demonstrate that pharmacological ASBT inhibition can halt the progression of fibrosis.

In Vitro and Computational Models: Advanced in vitro systems, such as Caco-2 cell transport assays and ASBT-MDCK monolayers, are valuable for studying the direct inhibitory effects on the transporter and for screening potential drug interactions. These can be combined with physiologically based kinetic (PBK) modeling to predict the impact of ASBT inhibition on systemic bile acid levels. Furthermore, computational approaches, including 3D-QSAR and Bayesian modeling, can help predict which other compounds might interact with ASBT.

Disease-Specific Models: Beyond NASH models, applying Volixibat to other relevant preclinical models of cholestatic and metabolic diseases, such as those induced by bile duct ligation or specific diets (e.g., choline-deficient, L-amino acid-defined diet), will be crucial for understanding its therapeutic potential across a range of conditions.

The strategic application of these diverse models will be essential for in-depth mechanistic studies, target validation, and the exploration of new therapeutic indications for Volixibat potassium.

Exploration of Synergistic Effects with Other Biochemical Modulators in Preclinical Disease Models

The intricate network of metabolic regulation provides numerous opportunities for therapeutic synergy. Future preclinical research should focus on combining Volixibat with other biochemical modulators to achieve enhanced efficacy in complex metabolic diseases like NASH.

Farnesoid X Receptor (FXR) Agonists: FXR is a nuclear receptor that plays a central role in bile acid, lipid, and glucose metabolism. Combining an ASBT inhibitor like Volixibat with an FXR agonist, such as Obeticholic acid, is a rational approach. While Volixibat increases bile acid synthesis, FXR agonists provide feedback inhibition on this process. A pilot study in patients with Primary Biliary Cholangitis (PBC) explored the co-administration of Volixibat and Obeticholic acid, providing a basis for further investigation into the safety and efficacy of this combination. Preclinical models would allow for a detailed examination of how this combination therapy impacts liver histology, inflammation, and fibrosis.

Statins (HMG-CoA Reductase Inhibitors): Statins are widely used cholesterol-lowering drugs that could have synergistic effects with Volixibat. Some research suggests that certain statins are also inhibitors of ASBT. Moreover, studies in mice have shown that atorvastatin (B1662188) can suppress FXR signaling and increase the expression of the bile acid synthetic enzyme Cyp7a1. By lowering the cholesterol substrate pool and potentially influencing bile acid homeostasis through separate mechanisms, statins may complement the action of Volixibat. Preclinical studies are needed to evaluate the combined effects on lipid profiles, bile acid metabolism, and the progression of liver disease.

Investigating these and other potential combination therapies in well-designed preclinical disease models will be a critical step in developing more potent and multifaceted treatment strategies for complex metabolic and cholestatic disorders.

Q & A

Basic Research Question: What is the mechanism of action of volixibat in modulating bile acid transport, and how does this influence experimental design in preclinical studies?

Methodological Answer:

Volixibat inhibits the apical sodium-dependent bile acid transporter (ASBT) in the ileum, blocking bile acid reabsorption and increasing fecal excretion. Preclinical studies should incorporate bile acid quantification in fecal samples (via LC-MS/MS) and plasma (to assess enterohepatic recirculation disruption). Animal models (e.g., HFD-fed Ldlr-/-.Leiden mice) must include histological liver analysis (e.g., NAS scoring) and metabolic profiling (hepatic triglycerides, cholesterol esters). Gene expression analysis (RNA-seq) of bile acid synthesis markers (e.g., Cyp7a1) and regulators (e.g., FXR, PGC-1β) is critical .

Basic Research Question: How do researchers assess the absorption and metabolism of volixibat given its minimal systemic bioavailability?

Methodological Answer:

Due to volixibat’s low absorption (<1% systemic bioavailability), studies use radiolabeled [¹⁴C]-volixibat to track excretion pathways. Key methods include:

- Plasma/urine LC-MS/MS with lower limits of quantification (LLOQ: 0.05 ng/mL in plasma) to detect minimal absorption .

- Fecal radioactivity profiling to confirm >90% excretion of unchanged drug .

- Autoradiography in rodents to localize drug distribution to the gastrointestinal lumen .

Phase 1 trials prioritize fecal bile acid output and serum C4 (7α-hydroxy-4-cholesten-3-one) as pharmacodynamic markers instead of traditional pharmacokinetic parameters .

Advanced Research Question: What are the key considerations when designing dose-response studies for volixibat in rodent models of non-alcoholic steatohepatitis (NASH)?

Methodological Answer:

- Dose Selection: Preclinical studies (e.g., 5–30 mg/kg in mice) should align with human equivalent doses (HED) while accounting for interspecies metabolic differences. Dose escalation must monitor gastrointestinal tolerability (e.g., diarrhea incidence) .

- Endpoint Stratification: Include liver histopathology (steatosis, ballooning, inflammation), intrahepatic lipidomics, and transcriptomic analysis of metabolic regulators (e.g., SREBF-2, INS-R).

- Control Groups: Use HFD-fed controls and chow-fed cohorts to isolate diet-induced effects. Pair with bile acid sequestrants or FXR agonists as mechanistic comparators .

Advanced Research Question: How can conflicting data from phase 1 and phase 2 clinical trials on volixibat’s efficacy in NASH treatment be methodologically reconciled?

Methodological Answer:

Phase 1 trials in healthy volunteers demonstrated increased fecal bile acids and improved metabolic markers (e.g., LDL cholesterol, C4), but phase 2 trials in NASH patients failed to reduce hepatic fat . Key reconciliation strategies include:

- Population Heterogeneity: NASH patients often have comorbidities (e.g., obesity, T2DM) altering drug response vs. healthy cohorts. Subgroup analysis by baseline bile acid levels or CYP7A1 polymorphisms may clarify efficacy .

- Endpoint Sensitivity: Phase 1 relied on surrogate markers (C4), while phase 2 used MRI-PDFF or liver biopsy. Validate intermediate endpoints (e.g., Cyp7a1 activity) in translational models .

- Trial Duration: Short-term phase 1 studies (28 days) may miss long-term adaptive responses (e.g., compensatory bile acid synthesis) .

Advanced Research Question: What genomic and transcriptomic approaches are utilized to identify volixibat’s impact on metabolic regulators in liver tissue?

Methodological Answer:

- RNA Sequencing: Identify differentially expressed genes (DEGs) in pathways like "Signaling in hepatic stellate cells" or "Fatty acid oxidation." In HFD-fed mice, volixibat reversed PGC-1β and INS-R inhibition .

- Upstream Regulator Analysis (IPA): Predict transcription factor activity (e.g., FXR, ESRR-α) using Z-scores from DEG datasets. Volixibat’s inhibition of FXR (Z-score: -2.9) correlates with reduced hepatic cholesterol esters .

- Single-Cell RNA-seq: Resolve cell-type-specific effects (e.g., hepatocytes vs. Kupffer cells) to clarify bile acid signaling crosstalk .

Basic Research Question: What in vitro models are used to study volixibat’s interaction with the ASBT?

Methodological Answer:

- Caco-2 Cell Monolayers: Measure ASBT inhibition via competitive uptake assays using radiolabeled taurocholate. Volixibat’s IC₅₀ (nM range) reflects potency .

- HEK-293 Transfected ASBT: Quantify drug binding kinetics (Kd, Bmax) using fluorescence-based transport assays .

- Intestinal Organoids: Assess ASBT expression modulation (qPCR/Western blot) post-treatment to model chronic exposure .

Advanced Research Question: How do researchers address volixibat’s translational challenges from rodent models to human trials?

Methodological Answer:

- Pharmacodynamic Bridging: Corrogate fecal bile acid excretion in mice (HFD models) and humans using allometric scaling .

- Gut Microbiome Considerations: Rodent-human differences in bile acid metabolism (e.g., β-MCA in mice vs. CDCA in humans) require LC-MS/MS profiling of species-specific metabolites .

- Safety Biomarkers: Monitor gastrointestinal AEs (diarrhea, abdominal pain) and liver enzymes (ALT, AST) across species. Preclinical autoradiography confirms limited systemic exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.